(5Z)-2-(3-chloro-4-methylanilino)-5-[(3,4-dimethylphenyl)methylidene]-1,3-thiazol-4-one
Description
2-[(3-chloro-4-methylphenyl)imino]-5-(3,4-dimethylbenzylidene)-1,3-thiazolidin-4-one is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated phenyl group, and a dimethylbenzylidene moiety. These structural features contribute to its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H17ClN2OS |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(3,4-dimethylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2OS/c1-11-4-6-14(8-13(11)3)9-17-18(23)22-19(24-17)21-15-7-5-12(2)16(20)10-15/h4-10H,1-3H3,(H,21,22,23)/b17-9- |
InChI Key |
YBGRPAMRCWEXEW-MFOYZWKCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)Cl)S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)Cl)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-methylphenyl)imino]-5-(3,4-dimethylbenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-4-methylaniline with 3,4-dimethylbenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-methylphenyl)imino]-5-(3,4-dimethylbenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methylphenyl)imino]-5-(3,4-dimethylbenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chloro-4-methylphenyl)imino]-5-(2,5-dimethylbenzylidene)-1,3-thiazolidin-4-one
- 2-[(3-chloro-4-methylphenyl)imino]-5-(2,4-dimethylbenzylidene)-1,3-thiazolidin-4-one
Uniqueness
2-[(3-chloro-4-methylphenyl)imino]-5-(3,4-dimethylbenzylidene)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethyl groups may enhance its lipophilicity and membrane permeability, potentially leading to improved biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
